molecular formula C10H11BrN2O2 B1663077 2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro- CAS No. 359715-57-4

2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-

Cat. No. B1663077
M. Wt: 271.11 g/mol
InChI Key: GUVAJKCAUCHQID-UHFFFAOYSA-N
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Description

2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of 2-oxazolamine, which is a heterocyclic organic compound. The addition of a bromophenoxy group to the 2-oxazolamine molecule has resulted in the formation of a new compound with unique properties.

Scientific Research Applications

Metabolism Studies

  • Metabolism in Rats : A study on 4-methylaminorex, a substance structurally similar to 2-Oxazolamine, showed its metabolism in rats, indicating a primary excretion through urine and slight oxidative deamination and aromatic hydroxylation. This suggests its similarity in metabolic fate to amphetamines, offering insights into the metabolic pathways of related compounds (Henderson et al., 1995).

Pharmacological Properties

  • Antidepressant Properties : A derivative of 2-oxazolines, which include 2-Oxazolamine, was found to have an antidepressant profile in mice. This indicates the potential of these compounds in psychiatric medication (Bourin et al., 1988).

Analytical Chemistry

  • Analytical Identification : In forensic sciences, the identification and differentiation of substances structurally similar to 2-Oxazolamine, such as aminorex and methylaminorex, have been achieved using various analytical techniques, highlighting the importance of these methods in identifying closely related compounds (Brewster & Davis, 1991).

Synthesis and Bioactivity

  • Antibacterial and Fungal Activity : The synthesis of new derivatives related to 2-Oxazolamine has shown significant antibacterial and fungal activities, suggesting their potential use in developing new antimicrobial agents (Srinivasulu et al., 2009).

Coordination Chemistry

  • Transition Metal Coordination : Oxazoline ligands, a group that includes 2-Oxazolamine, have been used as chiral auxiliaries in asymmetric organic syntheses, demonstrating their versatility and the potential for modulation in various chemical processes (Gómez et al., 1999).

Crystallography and Structural Analysis

  • Crystal Structure Studies : The study of crystal structures of compounds similar to 2-Oxazolamine provides insights into their molecular geometry and potential interactions, which is crucial for understanding their pharmacological and chemical properties (Guillon et al., 2018).

properties

CAS RN

359715-57-4

Product Name

2-Oxazolamine, 5-[(2-bromophenoxy)methyl]-4,5-dihydro-

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C10H11BrN2O2/c11-8-3-1-2-4-9(8)14-6-7-5-13-10(12)15-7/h1-4,7H,5-6H2,(H2,12,13)

InChI Key

GUVAJKCAUCHQID-UHFFFAOYSA-N

SMILES

C1C(OC(=N1)N)COC2=CC=CC=C2Br

Canonical SMILES

C1C(OC(=N1)N)COC2=CC=CC=C2Br

synonyms

S-23515 HCl;  5- (2-Bromophenoxy)methyl-2-amino-4,5-dihydro-1,3 oxazole hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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